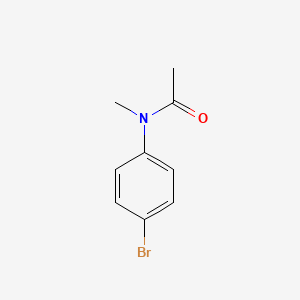

N-(4-bromophenyl)-N-methylacetamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(4-bromophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-7(12)11(2)9-5-3-8(10)4-6-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWFXKUASRMYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401943 | |

| Record name | N-(4-bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50438-47-6 | |

| Record name | N-(4-bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for N 4 Bromophenyl N Methylacetamide

Established Synthetic Pathways for N-(4-bromophenyl)-N-methylacetamide

The formation of the amide bond in this compound is the critical step in its synthesis. Two prominent strategies for achieving this are iron-catalyzed oxidative amidation and nucleophilic acyl substitution.

A general and efficient method for synthesizing tertiary amides involves the iron-catalyzed oxidative amidation of tertiary amines with anhydrides. organic-chemistry.orgnih.gov This approach utilizes readily available starting materials and a simple iron catalyst. For the synthesis of this compound, this would involve the reaction of N-methyl-4-bromoaniline with acetic anhydride.

The reaction is typically catalyzed by iron(II) chloride (FeCl₂) and uses tert-butyl hydroperoxide (T-Hydro) as an oxidant. organic-chemistry.orgnih.gov Mechanistic studies indicate that the reaction proceeds through the in situ generation of an α-amino peroxide of the tertiary amine and an iminium ion as key intermediates. organic-chemistry.orgnih.gov This method is advantageous as it overcomes limitations of previous strategies, such as poor substrate scope and selectivity. organic-chemistry.org The presence of electron-withdrawing groups on the amine, such as the bromo group in N-methyl-4-bromoaniline, may reduce the reaction's efficiency, while electron-donating groups tend to enhance yields. organic-chemistry.org

Table 1: Key Components in Iron-Catalyzed Oxidative Amidation

| Component | Role | Example |

| Tertiary Amine | Source of the amine moiety | N-methyl-4-bromoaniline |

| Anhydride | Acylating agent | Acetic anhydride |

| Catalyst | Facilitates the reaction | Iron(II) chloride (FeCl₂) |

| Oxidant | Promotes the oxidative coupling | tert-butyl hydroperoxide (T-Hydro) |

Nucleophilic acyl substitution is a fundamental reaction for the formation of amides. This strategy involves the reaction of an amine with an activated carboxylic acid derivative. In the context of synthesizing this compound, N-(4-bromophenyl)methanamine would act as the nucleophile, and an activated form of acetic acid, such as acetyl chloride or acetic anhydride, would serve as the electrophile.

The general mechanism involves a two-step process: addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to reform the carbonyl group of the amide. masterorganicchemistry.comvanderbilt.edu The reactivity of the carboxylic acid derivative is crucial, with acid chlorides being more reactive than anhydrides, which are in turn more reactive than esters and carboxylic acids. vanderbilt.edu

A specific and highly useful application of this strategy is the Weinreb amide synthesis. mychemblog.comresearchgate.netorientjchem.org While not directly producing the target compound, Weinreb amides (N-methoxy-N-methyl amides) are excellent intermediates for the synthesis of ketones and aldehydes. mychemblog.comresearchgate.netwikipedia.org They are prepared by reacting an activated carboxylic acid derivative with N,O-dimethylhydroxylamine. mychemblog.comorientjchem.org The resulting Weinreb amide can then react with organometallic reagents to produce ketones in high yield, as the intermediate is stabilized by chelation, preventing over-addition. mychemblog.comresearchgate.netwikipedia.org Although not a direct route to this compound, the principles of activating carboxylic acids are central to nucleophilic acyl substitution strategies.

Precursor Design and Strategic Derivatization Routes for this compound Analogs

The design of precursors for this compound and its analogs is centered around the two key fragments that form the final molecule: the 4-bromoaniline moiety and the acetyl group.

For analogs of this compound, strategic derivatization can be performed on either the aniline or the acyl portion. For instance, various substituted anilines can be used in place of 4-bromoaniline to introduce different functional groups on the phenyl ring. Similarly, different acylating agents can be employed to vary the substituent attached to the nitrogen atom.

The synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties illustrates a strategic derivatization approach. mdpi.com In this case, a thiazole ring is introduced into the amide scaffold, demonstrating how the core structure can be modified to explore new chemical space and potential biological activities. mdpi.com The synthesis of various 4-(4-bromophenyl)-thiazol-2-amine derivatives further highlights the modularity of these synthetic approaches, where different aromatic aldehydes can be reacted to create a library of related compounds. nih.gov

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of environmentally benign catalysts, safer solvents, and atom-economical reactions.

The use of iron catalysts, as described in section 2.1.1, is a significant step towards greener synthesis. Iron is an earth-abundant and non-toxic metal, making it a more sustainable alternative to precious metal catalysts like palladium, ruthenium, iridium, and rhodium, which are often used in C-H activation and cross-coupling reactions. nih.gov

Furthermore, the development of direct oxidative amidation methods that utilize environmentally friendly oxidants, such as air or aqueous tert-butyl hydroperoxide, contributes to the greenness of the synthesis. researchgate.net Performing reactions in water, where possible, is another key aspect of green chemistry, as it avoids the use of volatile organic solvents. researchgate.net The goal is to develop processes that are not only efficient in terms of yield but also in terms of minimizing waste and hazard.

Mechanistic Elucidation of Key Reaction Pathways in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes.

For the iron-catalyzed oxidative amidation , mechanistic studies have provided significant insights. The reaction is believed to initiate with a single-electron transfer (SET) from the tertiary amine to an Fe(III) species, which is generated from the Fe(II) catalyst under the reaction conditions. acs.org This SET forms a radical cation intermediate. Subsequent proton transfer and reaction with the oxidant lead to the formation of an iminium ion. The anhydride then reacts with this electrophilic intermediate, ultimately leading to the formation of the tertiary amide. organic-chemistry.orgnih.gov

In the case of nucleophilic acyl substitution , the mechanism is well-established. masterorganicchemistry.com It proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the amine on the carbonyl carbon of the activated carboxylic acid derivative. vanderbilt.edupearson.com The stability of this intermediate and the nature of the leaving group determine the reaction's feasibility. For example, the reaction of an amine with an acid chloride is generally irreversible because the chloride ion is an excellent leaving group. vanderbilt.edu The reaction is favored when the leaving group is a weaker base than the incoming nucleophile. masterorganicchemistry.com

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Optimizing reaction conditions is essential for transitioning from a laboratory-scale synthesis to a scalable industrial process. This involves a systematic study of various reaction parameters to maximize yield and purity while minimizing cost and environmental impact.

For the iron-catalyzed oxidative amidation, optimization studies have identified FeCl₂ as a highly effective catalyst. organic-chemistry.org The addition of a base, such as pyridine, has also been shown to be beneficial. organic-chemistry.org The choice of solvent, temperature, and reaction time are other critical parameters that need to be fine-tuned.

In nucleophilic acyl substitution reactions, the choice of the activating agent for the carboxylic acid is a key optimization point. While highly reactive reagents like thionyl chloride for the formation of acid chlorides can lead to high yields, they also produce corrosive byproducts like HCl. libretexts.org Milder coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), can be used for the direct amidation of carboxylic acids, although this can introduce challenges with byproduct removal. mdpi.com

Table 2: Parameters for Optimization in this compound Synthesis

| Parameter | Iron-Catalyzed Amidation | Nucleophilic Acyl Substitution |

| Catalyst | Type of iron salt, catalyst loading | Not applicable (or coupling agent) |

| Solvent | Polarity, boiling point | Polarity, solubility of reactants |

| Temperature | Affects reaction rate and selectivity | Affects reaction rate and side reactions |

| Reactant Ratio | Amine to anhydride ratio | Amine to acylating agent ratio |

| Base | Presence and type of base | Can be used to neutralize byproducts |

| Reaction Time | Time to reach maximum conversion | Time to completion |

By carefully controlling these parameters, the synthesis of this compound can be optimized for high yield, purity, and scalability.

Chemical Reactivity and Derivatization of N 4 Bromophenyl N Methylacetamide

Electrophilic and Nucleophilic Substitution Reactions on the Bromophenyl Moiety

The bromophenyl moiety of N-(4-bromophenyl)-N-methylacetamide is the primary site for substitution reactions, with its reactivity governed by the electronic effects of the existing substituents.

The N-methylacetamide group is an activating ortho-, para-directing group for electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. However, this activating effect is somewhat attenuated by the electron-withdrawing inductive effect of the carbonyl group. Since the para position is blocked by the bromine atom, electrophilic attack is directed primarily to the ortho position (C-3 and C-5) relative to the N-methylacetamide substituent. Typical electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield 2-substituted products.

Nucleophilic aromatic substitution (SNAr) on the bromophenyl ring is generally challenging. The carbon-bromine bond is relatively strong, and the aromatic ring is electron-rich, which repels incoming nucleophiles. Such reactions typically require either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine), which are absent in this molecule. However, nucleophilic substitution can be achieved through transition metal-catalyzed processes, which are discussed in the cross-coupling section.

Transformations Involving the Acetamide (B32628) Functional Group

The N-methylacetamide group offers several avenues for chemical modification, primarily centered around the reactivity of the amide bond.

Hydrolysis: The amide linkage is susceptible to cleavage under both acidic and basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Base-catalyzed hydrolysis proceeds via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. Both pathways ultimately yield N-methyl-4-bromoaniline and acetic acid as the final products. These reactions typically require elevated temperatures to proceed at a reasonable rate.

Reduction: The carbonyl group of the acetamide can be reduced to a methylene (B1212753) group (CH₂). This transformation requires powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). The reaction effectively converts the N-acetyl group into an N-ethyl group, yielding N-ethyl-N-methyl-4-bromoaniline. This reaction provides a direct route to substituted ethylamines from their corresponding acetamides. Softer reducing agents are generally ineffective for this transformation. N-Methoxy-N-methylamides can be used to prepare various compounds through reactions like nucleophilic addition, reduction, and hydrolysis. medchemexpress.com

Cross-Coupling Reactions for the Construction of Expanded Molecular Architectures

The presence of a bromine atom on the phenyl ring makes this compound an excellent substrate for a wide variety of palladium-catalyzed cross-coupling reactions. youtube.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the creation of complex molecular architectures from simple precursors. youtube.com The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. youtube.com

Several key cross-coupling reactions can be employed:

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. youtube.comnih.gov It is widely used due to the stability and low toxicity of the boron reagents.

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. youtube.com The reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. youtube.com It is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst. youtube.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. youtube.comyoutube.com It is a powerful method for synthesizing N-aryl amines and related compounds.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound (stannane). youtube.com While effective, the toxicity of the organotin reagents has led to a preference for other methods like the Suzuki coupling. youtube.com

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) as the coupling partner. youtube.com It is highly efficient but can be limited by the functional group tolerance due to the high reactivity of the Grignard reagent. youtube.com

Negishi Coupling: This reaction employs an organozinc reagent as the nucleophilic coupling partner. youtube.com

The table below summarizes these key transformations for expanding the molecular structure of this compound.

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Resulting C-C or C-X Bond | Product Class Example |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl) | N-methyl-N-(biphenyl-4-yl)acetamide |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C (Aryl-Vinyl) | N-methyl-N-(4-styrylphenyl)acetamide |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | C-C (Aryl-Alkynyl) | N-(4-(phenylethynyl)phenyl)-N-methylacetamide |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand (e.g., BINAP), Base | C-N (Aryl-Amino) | 4'-(Dimethylamino)-N-methyl-[1,1'-biphenyl]-4-carboxamide |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-C (Aryl-Aryl) | N-methyl-N-(4'-methyl-[1,1'-biphenyl]-4-yl)acetamide |

| Kumada Coupling | Grignard Reagent (R-MgBr) | Pd or Ni Catalyst (e.g., PdCl₂(dppf)) | C-C (Aryl-Alkyl/Aryl) | N-(4-benzylphenyl)-N-methylacetamide |

| Negishi Coupling | Organozinc (R-ZnCl) | Pd(PPh₃)₄ | C-C (Aryl-Alkyl/Aryl) | N-methyl-N-(4'-methoxy-[1,1'-biphenyl]-4-yl)acetamide |

Redox Chemistry of this compound and its Derivatives

The redox chemistry of this compound is primarily associated with the aryl bromide portion of the molecule. The N-methylacetamide group is generally stable under common redox conditions.

Reduction: The carbon-bromine bond can be reduced to a carbon-hydrogen bond, a process known as dehalogenation. This can be achieved through several methods:

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst and a base (like sodium acetate) to neutralize the HBr byproduct will effectively replace the bromine atom with hydrogen, yielding N-methyl-N-phenylacetamide.

Hydride Reagents: While less common for simple dehalogenation, strong hydride donors can sometimes effect this transformation.

Dissolving Metal Reduction: Conditions like sodium in liquid ammonia (B1221849) could potentially reduce the C-Br bond, although this method is less controlled.

Oxidation: The this compound molecule is relatively resistant to oxidation under mild conditions. The aromatic ring is somewhat deactivated by the bromine and the acetamide group, making oxidative degradation difficult. Harsh oxidizing agents (e.g., KMnO₄ under forcing conditions) would likely lead to non-selective degradation of the molecule rather than a controlled transformation. There are no readily oxidizable functional groups on the molecule under standard laboratory conditions.

Exploration of Solvent Effects on Chemical Reactivity and Stability

The choice of solvent can significantly influence the reactivity and stability of this compound by affecting the solubility of reactants, the stability of ground and transition states, and the mechanism of a reaction.

The N-methylacetamide portion of the molecule contains a polar amide bond capable of acting as a hydrogen bond acceptor at the carbonyl oxygen. nih.gov Studies on N-methylacetamide show that its spectroscopic properties, and by extension its electronic environment, are sensitive to the solvent. uchile.clresearchgate.net

Stability and Solvation: In protic solvents like water or alcohols, the solvent can form hydrogen bonds with the carbonyl oxygen, stabilizing the ground state of the molecule. The stability of nitropurine tautomers, for example, is significantly affected by the solvent environment. mdpi.com Similarly, the polarity and hydrogen-bonding capability of the solvent will affect the conformational equilibrium and stability of this compound. DFT calculations on N-methylacetamide (NMA) have shown that its internal geometry is sensitive to the degree of hydration. nih.gov

Reactivity: Solvent effects are critical in the reactions of this compound.

Substitution Reactions: For any potential SNAr reactions, polar aprotic solvents like DMSO or DMF are typically preferred as they can solvate the cation of the nucleophile salt while leaving the anion relatively "bare" and more reactive.

Cross-Coupling Reactions: The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions. It must be able to dissolve the organic substrate, the organometallic reagent, and the inorganic base, while also stabilizing the various palladium catalytic intermediates in the cycle. youtube.com Common solvents include ethers (like 1,4-dioxane (B91453) or THF), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF). In some cases, aqueous solvent systems are used for Suzuki couplings. youtube.com The choice of solvent can dramatically impact reaction rates and yields. The electron-accepting properties of a substituent group can be enhanced by solvation, which in turn affects reactivity. mdpi.com

Advanced Spectroscopic and Structural Characterization of N 4 Bromophenyl N Methylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the methyl protons. The protons on the 4-bromophenyl ring are expected to appear as a set of two doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to ortho- and meta-coupling. The two protons ortho to the bromine atom (H-3 and H-5) will be chemically equivalent, as will the two protons meta to the bromine (H-2 and H-6). The N-methyl protons will present as a singlet, likely in the range of δ 3.2-3.4 ppm. The acetyl methyl protons will also appear as a singlet, but further upfield, typically around δ 1.8-2.0 ppm.

The ¹³C NMR spectrum will provide complementary information on the carbon skeleton. The carbonyl carbon of the acetamide (B32628) group is expected to have the most downfield chemical shift, generally above δ 170 ppm. The aromatic carbons will resonate in the region of δ 115-145 ppm. The carbon atom attached to the bromine (C-4) will have its chemical shift influenced by the heavy atom effect. The N-methyl carbon signal is expected around δ 37 ppm, while the acetyl methyl carbon should appear at approximately δ 22 ppm.

A complete assignment can be further confirmed using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which reveal the connectivity between protons and carbons. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-(4-bromophenyl)-N-methylacetamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2, H6 (Aromatic) | ~7.6 (d) | - |

| H3, H5 (Aromatic) | ~7.2 (d) | - |

| N-CH₃ (Methyl) | ~3.3 (s) | ~37 |

| CO-CH₃ (Acetyl) | ~1.9 (s) | ~22 |

| C1 (Aromatic) | - | ~142 |

| C2, C6 (Aromatic) | - | ~128 |

| C3, C5 (Aromatic) | - | ~132 |

| C4 (Aromatic) | - | ~120 |

| C=O (Carbonyl) | - | ~171 |

| N-C H₃ (Methyl) | - | ~37 |

| CO-C H₃ (Acetyl) | - | ~22 |

(s = singlet, d = doublet). Predictions are based on data from analogous compounds. znaturforsch.comlibretexts.orgnih.govchemicalbook.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups and potential conformational isomers of this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

The most prominent feature in the FTIR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration of the amide group (Amide I band), typically appearing in the region of 1650-1680 cm⁻¹. The C-N stretching vibration, coupled with the N-H bending mode in secondary amides, gives rise to the Amide II band, but in this tertiary amide, the C-N stretch is expected between 1300-1400 cm⁻¹. The aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

Table 2: Expected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | FTIR, Raman |

| C=O Stretch (Amide I) | 1650-1680 | FTIR (Strong), Raman (Moderate) |

| Aromatic C=C Stretch | 1450-1600 | FTIR, Raman |

| C-N Stretch | 1300-1400 | FTIR, Raman |

| C-Br Stretch | 500-600 | FTIR, Raman (Often weak) |

(Data compiled from analogous compounds and general spectroscopic tables. nist.govresearchgate.netchemicalbook.comresearchgate.net)

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to elucidate its fragmentation pathways under ionization. The nominal molecular weight of this compound is 228.09 g/mol . matrixscientific.com Due to the presence of bromine, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Upon electron ionization, the molecule will fragment in a predictable manner. The most common fragmentation patterns for amides involve cleavage of the bonds adjacent to the carbonyl group. Key expected fragmentation pathways include:

Alpha-cleavage: Loss of the acetyl group (CH₃CO•) leading to a fragment ion corresponding to the N-(4-bromophenyl)-N-methylaminyl radical cation.

Loss of a methyl radical: Cleavage of the N-CH₃ bond.

Cleavage of the C-N bond: This can lead to the formation of a 4-bromophenyl radical cation and an N-methylacetamide radical.

McLafferty rearrangement: Although less likely without a longer alkyl chain, it is a potential fragmentation pathway for amides.

The presence of the bromine atom provides a distinctive isotopic signature for all bromine-containing fragments, aiding in the interpretation of the mass spectrum. researchgate.netlibretexts.org

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 227/229 | [C₉H₁₀⁷⁹/⁸¹BrNO]⁺• | Molecular Ion |

| 184/186 | [C₇H₇⁷⁹/⁸¹BrN]⁺• | Loss of CH₂=C=O (ketene) |

| 170/172 | [C₆H₄⁷⁹/⁸¹BrN]⁺• | Loss of CH₃-C(O)-N-CH₃ fragment |

| 155/157 | [C₆H₄⁷⁹/⁸¹Br]⁺ | Bromobenzene cation |

| 43 | [CH₃CO]⁺ | Acetyl cation |

(Fragmentation patterns are predicted based on general principles of mass spectrometry and data from related structures. nist.govresearchgate.netlibretexts.org)

X-ray Crystallography for Solid-State Structure Determination of this compound (and related polymorphs)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the crystal structure of this compound itself is not described in the searched literature, extensive studies on the closely related compound, N-(4-bromophenyl)acetamide, provide a strong foundation for understanding its likely solid-state characteristics.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking, C-H···π Interactions)

In the crystal structure of N-(4-bromophenyl)acetamide, the primary intermolecular interaction is N-H···O hydrogen bonding, which links the molecules into chains. In this compound, this classical hydrogen bond donor is absent due to the methylation of the nitrogen atom. Consequently, the crystal packing will be governed by weaker intermolecular forces.

It is anticipated that C-H···O and C-H···π interactions will play a significant role in the crystal packing of this compound. The methyl protons and the aromatic protons can act as weak hydrogen bond donors to the carbonyl oxygen of neighboring molecules. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to contribute to the stability of the crystal lattice. The bromine atom can also participate in halogen bonding (Br···O or Br···π interactions), which are increasingly recognized as important structure-directing forces.

Conformational Analysis in the Crystalline State

The conformation of the acetamide group relative to the phenyl ring is a key structural feature. In the crystalline state, there is typically a significant twist between the plane of the phenyl ring and the plane of the amide group to minimize steric hindrance. In N-(4-bromophenyl)acetamide, this dihedral angle is observed. For this compound, the steric bulk of the N-methyl group would likely lead to an even greater twist angle between the aromatic ring and the acetamide plane. This conformation would be the result of a balance between the electronic effects that favor planarity (conjugation between the nitrogen lone pair and the phenyl ring) and the steric repulsion that disfavors it.

Computational and Theoretical Investigations of N 4 Bromophenyl N Methylacetamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like N-(4-bromophenyl)-N-methylacetamide. These methods provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

DFT studies can be used to determine the optimized geometry of the molecule, minimizing its energy to find the most stable conformation. From this optimized structure, various electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through a molecular electrostatic potential (MEP) map. This map helps in identifying the electrophilic and nucleophilic sites within the molecule, which are crucial for predicting how it will interact with other chemical species.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and, consequently, more reactive.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when a molecule accepts an electron.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.54 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.65 |

| Ionization Potential (I) | 6.54 |

| Electron Affinity (A) | 1.89 |

| Global Hardness (η) | 2.33 |

| Global Softness (S) | 0.43 |

| Electronegativity (χ) | 4.22 |

| Electrophilicity Index (ω) | 3.82 |

The data in this table is illustrative and based on a similar bromophenyl compound. The specific values for this compound would require a dedicated DFT calculation.

Natural Bond Orbital (NBO) analysis is another valuable technique that provides a detailed picture of the bonding within the molecule. It examines the interactions between filled and vacant orbitals, revealing information about hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent-Solute Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and its interactions with solvent molecules.

The conformation of a molecule, or its three-dimensional shape, is not static but rather a dynamic landscape of different arrangements. MD simulations can explore this landscape by simulating the molecule's movements, revealing the most probable conformations and the energy barriers between them. mdpi.comnih.gov This is particularly important for a molecule like this compound, which has several rotatable bonds.

| Parameter | Description |

|---|---|

| Force Field | A set of empirical energy functions used to calculate the forces between atoms (e.g., CHARMM, AMBER). nih.gov |

| Water Model | A model used to represent water molecules in the simulation (e.g., TIP3P, SPC/E). nih.gov |

| Ensemble | The statistical ensemble used to define the thermodynamic state of the system (e.g., NVT, NPT). |

| Time Step | The interval at which the equations of motion are integrated (typically 1-2 femtoseconds). |

| Simulation Length | The total time the simulation is run (from nanoseconds to microseconds). |

By analyzing the trajectories generated by MD simulations, researchers can calculate various properties, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute. This information is crucial for understanding the local solvent structure around this compound and its impact on the molecule's behavior.

Prediction and Analysis of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, can be used to predict and analyze the spectroscopic properties of this compound, providing a powerful complement to experimental techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. thermofisher.com

Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in its IR spectrum. By comparing the calculated spectrum with the experimental one, researchers can assign the observed peaks to specific vibrational modes within the molecule. This can help in confirming the molecule's structure and identifying its functional groups. thermofisher.com The NIST Chemistry WebBook provides an experimental IR spectrum for N-(4-bromophenyl)acetamide, which can serve as a reference. nist.gov

Similarly, computational methods can predict the chemical shifts of the hydrogen and carbon atoms in the molecule, which correspond to the signals in its ¹H and ¹³C NMR spectra. researchgate.netchemicalbook.com This can aid in the interpretation of experimental NMR data and help to elucidate the molecule's structure. researchgate.net Discrepancies between the predicted and experimental spectra can also provide valuable information, for instance, about the effects of the solvent or intermolecular interactions.

| Spectroscopic Technique | Predicted Data | Experimental Data |

|---|---|---|

| FT-IR (cm⁻¹) | Vibrational frequencies and intensities | Peak positions and intensities |

| ¹H NMR (ppm) | Chemical shifts | Chemical shifts, coupling constants, and integration |

| ¹³C NMR (ppm) | Chemical shifts | Chemical shifts |

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. By carefully choosing these parameters, it is possible to obtain theoretical spectra that are in good agreement with experimental results. researchgate.net

Mechanistic Pathways of Reactions Involving this compound: A Theoretical Perspective

Theoretical calculations can provide valuable insights into the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, researchers can identify the transition states and intermediates, and determine the activation energies for different reaction pathways.

For example, theoretical studies can be used to investigate the mechanism of the Suzuki cross-coupling reaction, a common method for forming carbon-carbon bonds. nih.gov In the context of a related bromo-substituted compound, DFT calculations have been used to understand why certain substrates undergo hydrolysis of the imine bond during the reaction. nih.gov These studies can help in optimizing reaction conditions to favor the desired product and minimize side reactions. nih.gov

Computational methods can also be used to study the reactivity of this compound in other types of reactions, such as nucleophilic substitution or electrophilic addition. By calculating the energies of the reactants, products, and transition states, researchers can predict the feasibility of a reaction and identify the most likely mechanistic pathway.

| Parameter | Description |

|---|---|

| Reactants | The starting materials of the reaction. |

| Products | The final products of the reaction. |

| Transition State | The highest energy point along the reaction coordinate. |

| Intermediate | A local energy minimum along the reaction coordinate. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. |

| Reaction Energy (ΔE) | The energy difference between the products and the reactants. |

These theoretical studies can provide a level of detail that is often difficult to obtain through experimental methods alone. By combining computational and experimental approaches, a more complete understanding of the reaction mechanism can be achieved.

Exploration of Non-Linear Optical (NLO) Properties and Molecular Polarization

Non-linear optical (NLO) materials are of great interest for their potential applications in a variety of technologies, including telecommunications, optical computing, and data storage. The NLO response of a molecule is related to its ability to be polarized by an external electric field.

Computational methods can be used to predict the NLO properties of this compound. The key parameters that determine a molecule's NLO response are its dipole moment (μ), linear polarizability (α), and first and second hyperpolarizabilities (β and γ, respectively). researchgate.netnih.gov These properties can be calculated using DFT methods. researchgate.netnih.gov

A large NLO response is often associated with molecules that have a large difference in electron density between their ground and excited states, a feature often found in "push-pull" systems with electron-donating and electron-withdrawing groups connected by a π-conjugated system. While this compound is not a classic push-pull system, the presence of the bromine atom and the amide group can still lead to interesting NLO properties.

| Property | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | ~2-5 D |

| Linear Polarizability (α) | ~150-200 |

| First Hyperpolarizability (β) | Can vary significantly depending on structure |

The data in this table is illustrative and based on general values for similar organic molecules. The specific values for this compound would require a dedicated calculation.

The HOMO-LUMO energy gap is also an important factor in determining a molecule's NLO response. A smaller energy gap generally leads to a larger hyperpolarizability and a stronger NLO effect. researchgate.net By computationally screening different derivatives of this compound, it may be possible to identify molecules with enhanced NLO properties. mdpi.comrsc.orgresearchgate.net

Applications and Advanced Research Areas of N 4 Bromophenyl N Methylacetamide

Role as a Key Synthetic Intermediate in Complex Organic Molecule Synthesis

N-(4-bromophenyl)-N-methylacetamide serves as a valuable building block in the synthesis of more complex organic structures. The presence of the bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis. This functional group can be readily transformed, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The N-methylacetamide moiety also offers reaction sites. For instance, the chemical reaction between this compound and hydrogen peroxide results in the production of hydrogen gas, bromine, and water. cymitquimica.com Furthermore, this compound can act as a reagent for the oxidation of primary alcohols to yield carboxylic acids, highlighting its oxidative properties. cymitquimica.com Its utility as a synthetic intermediate is rooted in its identity as a member of several chemical classes, including bromides, amines, benzene (B151609) compounds, and amides, which provides a range of potential chemical transformations. bldpharm.com

Exploration in Materials Science for the Development of Novel Functional Materials and Coatings

The investigation of this compound and its derivatives extends into the realm of materials science. Its classification as an organic building block suggests its potential use in constructing larger, functional materials. bldpharm.com Molecules with similar aromatic and amide functionalities are often explored for applications in electronic materials, optical materials, and polymers. bldpharm.com

Research into related structures, such as N-(4-bromophenyl)acetamide, provides insights into the potential of these molecules. The ability of N-(4-bromophenyl)acetamide to form polymorphs, which are different crystal structures of the same compound, is significant. nih.gov In one of its crystalline forms, molecules are linked by N—H⋯O hydrogen bonds, creating chains that are further connected by weak C—H⋯π interactions. nih.gov These types of intermolecular forces are crucial in determining the physical properties of a material, such as its melting point, solubility, and mechanical strength, which are key considerations in the design of new functional materials and coatings.

Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment

The accurate detection, quantification, and purity assessment of this compound are essential for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) is a prominent technique for this purpose. A reverse-phase (RP) HPLC method can be employed using a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method is scalable and can be adapted for fast Ultra-Performance Liquid Chromatography (UPLC) applications, as well as for isolating impurities in preparative separations. sielc.com

For related compounds, gas chromatography with a nitrogen-phosphorus detector (GC-NPD) has been established for detection in biological samples. researchgate.net In one such method, good linearity was achieved in a concentration range of 1.0 to 250 mg/L, with a minimum detection limit of 0.2 mg/L. researchgate.net The precision of such methods is often high, with relative standard deviations for intra-day and inter-day analysis being low. researchgate.net The purity of related bromo-amides can also be determined by titration, for instance, using a standard sodium thiosulfate (B1220275) solution after reaction with potassium iodide. orgsyn.org

Table 1: Analytical Method Parameters for Related Amides

| Parameter | Method | Value | Reference |

|---|---|---|---|

| Linearity Range | GC-NPD | 1.0–250 mg/L | researchgate.net |

| Minimum Detection Limit | GC-NPD | 0.2 mg/L | researchgate.net |

| Mean Recovery Rate | GC-NPD | 97.8% | researchgate.net |

| Intra- & Inter-day RSD | GC-NPD | 1.5%–3.4% | researchgate.net |

Ligand Chemistry and the Formation of Coordination Compounds

Amides are recognized for their excellent coordination abilities, making them suitable as ligands in the formation of coordination compounds. nih.gov The this compound molecule contains potential donor atoms, the oxygen of the carbonyl group and the nitrogen atom, which can coordinate with metal ions to form stable complexes.

While specific research on the coordination compounds of this compound is not extensively detailed in the provided results, the chemistry of the closely related N-(4-bromophenyl)acetamide is informative. The amide group in such molecules can participate in forming metal-ligand bonds, leading to new supramolecular structures with potentially interesting catalytic, magnetic, or optical properties. The study of these coordination compounds is a significant area of inorganic and materials chemistry.

Mechanistic Studies of Chemical Interactions with Biomolecules or Enzyme Systems (Focus on chemical mechanisms, not therapeutic efficacy)

Understanding the chemical mechanisms of how molecules like this compound interact with biological systems is a key area of research. While this article excludes therapeutic efficacy, the study of the underlying chemical interactions is fundamental. Derivatives of N-(4-bromophenyl)acetamide have been synthesized and studied for their interactions with biological targets.

For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been investigated. researchgate.net Molecular docking studies on these compounds have been performed to understand their binding modes with receptors. researchgate.net These computational studies help to elucidate the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the small molecule and the active site of a protein or enzyme. The nitrogen and oxygen atoms of the amide nucleus are often key participants in these binding interactions. researchgate.net Such mechanistic insights are crucial for the rational design of molecules with specific biochemical functions.

Future Directions and Emerging Research Avenues for N 4 Bromophenyl N Methylacetamide

Development of More Sustainable and Efficient Synthetic Methodologies

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on harsh reagents and stoichiometric coupling agents that generate significant waste. researchgate.net Future research concerning N-(4-bromophenyl)-N-methylacetamide will undoubtedly prioritize the development of greener and more atom-economical synthetic routes.

Current research in the broader field of amide synthesis points towards several promising directions:

Catalytic Approaches: Moving away from stoichiometric reagents, researchers are exploring novel catalytic systems. This includes the use of simple, readily available catalysts like boric acid in solvent-free conditions, which has proven effective for synthesizing various amides from carboxylic acids and urea. researchgate.net

Biocatalysis: The use of enzymes, such as engineered ligases, is emerging as a powerful, environmentally benign method for amide bond formation. researchgate.net These enzymatic methods operate under mild conditions and can offer high selectivity, obviating the need for protecting groups. researchgate.net

Metal-Free Reactions: To reduce reliance on potentially toxic and expensive heavy metals, metal-free synthesis conditions are gaining traction. consensus.app For instance, methods using aryltriazenes and simple nitriles under mild, and sometimes photochemical, conditions present an innovative pathway for creating N-aryl amides. consensus.app

Solvent-Free and Microwave-Assisted Synthesis: Techniques that eliminate or reduce the use of volatile organic solvents are central to green chemistry. Solvent-free conventional and microwave irradiation methods have been optimized for the synthesis of N-aryl acetoacetamides, highlighting a potential route for more eco-friendly production protocols. researchgate.net

| Methodology | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Conventional Synthesis (e.g., Acyl Halide) | Uses reagents like thionyl chloride; often requires a base. | Well-established, generally high-yielding. | |

| Boric Acid Catalysis | Solvent-free, uses urea as nitrogen source. | High atom economy, reduced waste, simple procedure. | researchgate.net |

| Enzymatic (Ligase) Synthesis | Uses engineered enzymes in aqueous media. | High selectivity, mild reaction conditions, environmentally friendly. | researchgate.net |

| Metal-Free Aryltriazene Method | Mild, ambient conditions, may be photochemically driven. | Avoids heavy metal contamination, potentially lower cost. | consensus.app |

Integration of Advanced In-Situ Characterization Techniques in Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for process optimization and ensuring product quality. The future of synthesizing this compound will involve a shift towards real-time, in-situ monitoring. Techniques like benchtop Nuclear Magnetic Resonance (NMR) spectroscopy allow for the direct observation of reactant consumption and product formation within the reaction vessel. magritek.com

An example of this approach is the monitoring of N-acetylation reactions, where a compact NMR spectrometer is connected to the reactor in a closed-loop system. magritek.com This setup enables researchers to:

Track the concentration of reactants, such as 4-bromo-N-methylaniline, and products in real-time. magritek.com

Quantify reaction yield and conversion rates as the reaction progresses. magritek.com

Detect the formation of intermediates or side products. magritek.com

Observe changes in the reaction environment, such as pH shifts, which can be correlated with spectral changes. magritek.com

Beyond NMR, other Process Analytical Technology (PAT) tools like Raman and near-infrared (NIR) spectroscopy, implemented via immersion probes, will become more integrated into the synthesis workflow, providing a continuous stream of data for enhanced process control and understanding.

Expansion of Computational Modeling to Predict Novel Chemical Properties and Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating molecular structures, properties, and reaction mechanisms. nih.govnih.gov For this compound, DFT studies can provide profound insights that guide experimental work.

Future computational research is expected to focus on:

Predicting Structural and Electronic Properties: DFT calculations can accurately predict optimized molecular geometries, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) maps. nih.gov This information helps in understanding the molecule's kinetic stability and identifying reactive sites. nih.gov

Mechanism Elucidation: Theoretical studies can map out the energy profiles of potential reaction pathways, such as thermal decomposition or nickel-catalyzed arylation, identifying transition states and rate-determining steps. nih.govrsc.org

Spectroscopic Prediction: Simulating NMR, IR, and other spectra can aid in the characterization of this compound and its derivatives, corroborating experimental data. research-nexus.net

Exploring Non-Linear Optical (NLO) Properties: First hyperpolarizability analysis can be simulated to predict a molecule's potential for applications in non-linear optics. nih.gov

| Computational Method | Predicted Parameter | Significance for this compound | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized Molecular Geometry | Confirms structural parameters and complements X-ray crystallography data. | research-nexus.net |

| Frontier Molecular Orbitals (FMOs) | Provides insights into chemical reactivity and kinetic stability. | nih.gov | |

| Reaction Energy Profiles | Elucidates reaction mechanisms and predicts chemoselectivity. | nih.govrsc.org | |

| Hirshfeld Surface Analysis | Nature of Intermolecular Contacts | Reveals the contributions of different interactions (e.g., H-H, N-H⋯O) to crystal packing. | research-nexus.net |

Interdisciplinary Research at the Interface of Organic Synthesis, Materials Science, and Analytical Chemistry

The structure of this compound, featuring an amide group, a reactive bromophenyl ring, and an N-methyl substituent, makes it a versatile building block for interdisciplinary applications. cymitquimica.com

Materials Science: The presence of the bromophenyl group makes it an ideal precursor for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling its incorporation into larger π-conjugated systems. Such systems are of great interest for developing organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Medicinal Chemistry and Chemical Biology: Aryl acetamides are key structural motifs in many biologically active compounds. this compound can serve as a scaffold or intermediate for synthesizing more complex molecules for drug discovery programs. cymitquimica.com For example, aryl acetamide (B32628) derivatives have been used to create Zn(II) coordination complexes with potential as enzyme inhibitors and anticancer agents.

Analytical Chemistry: The compound and its isotopologues could be synthesized for use as internal standards in quantitative mass spectrometry-based analyses, particularly in metabolomics or environmental monitoring where precise quantification of related analytes is required.

Uncovering New Chemical Transformations and Derivatization Opportunities

While the primary use of this compound may be as an intermediate, future research will likely explore its direct derivatization to access novel chemical space. The molecule offers several reactive sites for further transformation.

Emerging research avenues could include:

Functionalization of the Acetyl Group: The α-carbon of the acetyl group could be targeted for halogenation or other substitutions to create new building blocks.

Directed C-H Activation: Modern synthetic methods could enable the selective functionalization of the C-H bonds on the phenyl ring, adding further complexity without pre-functionalization steps.

Transformations of the Amide Bond: While amides are generally stable, novel catalytic methods for their reduction, conversion to thioamides, or other transformations could expand the synthetic utility of the core structure.

Synthesis of Heterocyclic Scaffolds: The compound could serve as a starting material for multi-component reactions to build complex heterocyclic structures, such as thiazoles, which are prevalent in medicinal chemistry. researchgate.netmdpi.com

By pursuing these research directions, the scientific community can ensure that this compound transitions from a simple chemical entity to a key enabler of innovation across multiple scientific disciplines.

常见问题

Q. What are the common synthetic routes for preparing N-(4-bromophenyl)-N-methylacetamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

- Synthetic Routes : The compound is typically synthesized via amidation reactions. For example, a Pd-catalyzed cross-electrophile coupling () or nucleophilic substitution between 4-bromoaniline derivatives and methyl acetylimidazole (analogous to 's esterification/amidation steps).

- Optimization : Key variables include catalyst choice (e.g., Pd for coupling reactions), solvent polarity (DMF or THF), temperature (60–100°C), and stoichiometric ratios. highlights the importance of stepwise purification in multi-step syntheses to avoid side products. Yield improvements may involve microwave-assisted synthesis or flow chemistry .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : The aromatic protons (4-bromophenyl) appear as doublets (δ 7.4–7.6 ppm), while the methyl groups (N-methyl and acetamide) show singlets at δ 2.8–3.1 ppm and δ 2.1 ppm, respectively.

- IR : Key peaks include N–H stretch (~3300 cm⁻¹, if present), C=O stretch (~1650 cm⁻¹), and C–Br stretch (~600 cm⁻¹).

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 242/244 ([M+H]⁺, Br isotope pattern). Cross-reference with ’s LC–MS validation protocols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks ().

- Waste Disposal : Halogenated waste must be segregated and treated via incineration or specialized hydrolysis. Avoid aqueous disposal due to bromine content ().

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation ().

Advanced Research Questions

Q. How does this compound function in transition metal-catalyzed reactions, and what mechanistic insights exist?

Methodological Answer:

- Catalytic Role : The bromophenyl group can act as a directing group in Pd-catalyzed C–H activation () or as a ligand in vanadium complexes (). For example, vanadium-Schiff base derivatives initiate methylmethacrylate polymerization via radical pathways ().

- Mechanistic Studies : Use DFT calculations (’s density-functional methods) to analyze electron density distribution. Kinetic studies (e.g., monomer dependency, order determination) can elucidate initiation rates () .

Q. What strategies resolve contradictory crystallographic or spectroscopic data for this compound derivatives?

Methodological Answer:

- Crystallography : Employ SHELX-based refinement () to resolve ambiguities in bond angles or torsional strains. For example, ’s single-crystal X-ray study confirmed sulfanyl-triazole interactions via intermolecular H-bonding.

- Data Reconciliation : Cross-validate NMR/IR data with computational models (’s correlation-energy formulas) or isotopic labeling. Contradictions in melting points or solubility may arise from polymorphism, necessitating DSC analysis .

Q. How does the 4-bromophenyl substituent influence supramolecular interactions in this compound-based assemblies?

Methodological Answer:

- Intermolecular Forces : The bromine atom participates in halogen bonding (C–Br⋯O/N), observed in crystal packing (e.g., ’s urea derivatives). π-π stacking of the aromatic ring further stabilizes structures.

- Design Applications : Modify substituents (e.g., replacing Br with Cl or NO₂) to tune lattice energies. Use Hirshfeld surface analysis () to quantify interaction contributions .

Q. What are the structure-activity relationships (SAR) of this compound in medicinal chemistry contexts?

Methodological Answer:

- SAR Studies : Introduce substituents at the acetamide methyl group (e.g., ’s trifluoromethyl derivatives) to enhance bioactivity. The bromine atom’s electronegativity may improve target binding (e.g., kinase inhibition).

- Biological Assays : Pair synthetic modifications with in vitro cytotoxicity screens (e.g., MTT assays) and molecular docking to validate SAR hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。